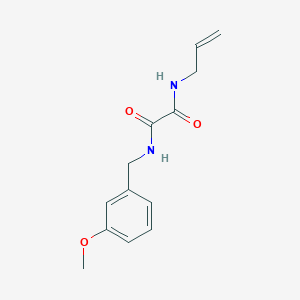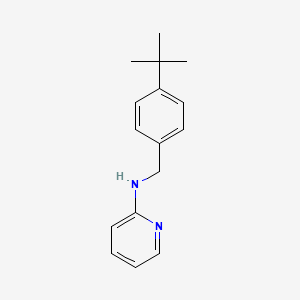![molecular formula C15H12Cl3NOS B4924201 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, also known as CDDP, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of amides and has been synthesized using various methods. CDDP has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide involves the inhibition of DNA synthesis and repair. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, thereby inhibiting cell division and inducing cell death.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also activates various signaling pathways, including the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
实验室实验的优点和局限性
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also has some limitations, such as its potential toxicity and the need for careful handling.
未来方向
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide and the identification of new targets for cancer therapy. Additionally, the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide in combination with other anticancer agents is an area of active research.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide is a well-studied chemical compound with potential applications in the field of medicine. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively investigated. There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, including the development of new analogs and the investigation of its mechanism of action.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been achieved using different methods. One of the most commonly used methods involves the reaction between 4-chlorobenzenethiol and 3,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to yield 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties and has been tested against various cancer cell lines. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPBLOSJFNAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)

![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)